molecular formula C29H32N4O3 B2870881 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide CAS No. 2034585-09-4

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide

Cat. No. B2870881
CAS RN: 2034585-09-4
M. Wt: 484.6
InChI Key: CRJMOAXWJUIFMT-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide” is a complex organic molecule . It is related to a series of nonpeptide CCK 2 receptor antagonists .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the use of 2,7-dioxo-2,3,4,5,6,7-hexahydro-1H-benzo[h][1,4]diazonine as a chemical template . This uncommon ring system was obtained in a highly substituted form and in high yield by ozonolysis of the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple ring systems and functional groups . Unfortunately, detailed structural analysis is not available from the current search results.

Scientific Research Applications

Synthesis and Chemical Properties

This compound exhibits a complex structure with fused heterocycles and diverse functional groups. Let’s explore its synthesis methods, physical properties, and reactivity.

Synthesis: Several synthetic approaches have been reported for this compound. Notably, a three-component, one-pot synthesis of 2H-benzopyran derivatives has been described . In this method, strong basic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes the reaction of salicylic aldehydes, sodium arylsulfinates, and 3-bromoallyl-arylsulfones. The sequence involves S-nucleophilic substitution, tandem Knoevenagel condensation, and intramolecular oxa-Michael addition reactions, resulting in a series of 2,3-disubstituted-2H-benzopyran derivatives. These products exhibit high efficiency, mild reaction conditions, and environmental friendliness.

Chemical Properties: The compound’s chemical structure includes a piperazine ring, an isopropylphenyl group, and a 1,3-dioxo-benzo[de]isoquinoline moiety. Its molecular formula is C28H27N3O4, and it has a molecular weight of approximately 461.54 g/mol. Detailed spectroscopic characterization (1H NMR, 13C NMR, and HRMS) confirms its identity.

Conclusion

LI Min, YANG Xiao-die, ZHOU Jie, OU Xiang-zhu, YUAN Ming-wei, YUAN Ming-long, JIANG Lin. “Three-component, one-pot synthesis of 2H-benzopyran derivatives.” Journal of Yunnan University: Natural Sciences Edition, 2023, 45(3): 709-715. DOI: 10.7540/j.ynu.20220231. Link

Mechanism of Action

The compound is related to a series of nonpeptide CCK 2 receptor antagonists . These compounds behave as competitive CCK 2 receptor antagonists in vitro .

Future Directions

The compound is part of ongoing research into nonpeptide CCK 2 receptor antagonists . These compounds could potentially have applications in various medical fields.

properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3/c1-20(2)22-9-3-4-12-25(22)30-26(34)19-32-15-13-31(14-16-32)17-18-33-28(35)23-10-5-7-21-8-6-11-24(27(21)23)29(33)36/h3-12,20H,13-19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJMOAXWJUIFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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